

Investigating Apoptosis with VU 0364739 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: VU 0364739 hydrochloride

Cat. No.: B611737

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Abstract

VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in cell proliferation and survival pathways. Emerging evidence indicates that inhibition of PLD2 by **VU 0364739 hydrochloride** can effectively induce apoptosis in cancer cell lines, presenting a promising avenue for therapeutic development. This technical guide provides an in-depth overview of the role of **VU 0364739 hydrochloride** in apoptosis research, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its investigation.

Introduction to VU 0364739 Hydrochloride

VU 0364739 hydrochloride is a well-characterized inhibitor of PLD2, exhibiting high selectivity over its isoform, PLD1.^[1] The compound's ability to induce apoptosis and decrease cell proliferation makes it a valuable tool for cancer research.^[1] Understanding the molecular mechanisms by which this inhibitor elicits a pro-apoptotic response is crucial for its potential application in oncology.

Chemical Properties:

Property	Value
IUPAC Name	N-(2-(4-oxo-1-(3-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)naphthalene-2-carboxamide hydrochloride
Molecular Formula	C ₂₇ H ₂₈ F ₃ N ₄ O ₂ · HCl
Molecular Weight	549.0 g/mol
CAS Number	1244640-48-9

Mechanism of Action: The Role of PLD2 in Apoptosis

Phospholipase D2 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including cell survival and proliferation. Studies have indicated that PLD2 activity is generally anti-apoptotic. Upregulation of PLD2 has been associated with resistance to apoptosis, in part through the increased expression of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. The product of PLD2 activity, PA, is thought to be a key mediator in this pro-survival signaling pathway.

By selectively inhibiting PLD2, **VU 0364739 hydrochloride** disrupts this survival pathway. The proposed mechanism of action for its pro-apoptotic effects involves the following steps:

- **Inhibition of PLD2:** **VU 0364739 hydrochloride** binds to and inhibits the catalytic activity of PLD2.
- **Reduction of Phosphatidic Acid:** The inhibition of PLD2 leads to decreased intracellular levels of PA.
- **Downregulation of Anti-Apoptotic Bcl-2 Proteins:** The reduction in PA signaling is hypothesized to lead to a decrease in the expression or stability of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

- **Activation of the Intrinsic Apoptotic Pathway:** With the anti-apoptotic guard diminished, the pro-apoptotic Bcl-2 family members, Bax and Bak, are free to activate. This leads to mitochondrial outer membrane permeabilization (MOMP).
- **Cytochrome c Release:** MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
- **Apoptosome Formation and Caspase Activation:** In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.
- **Execution of Apoptosis:** Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on the Effects of VU 0364739 Hydrochloride

The following tables summarize the available quantitative data on the biological activity of **VU 0364739 hydrochloride**.

Table 1: Inhibitory Activity of **VU 0364739 Hydrochloride**

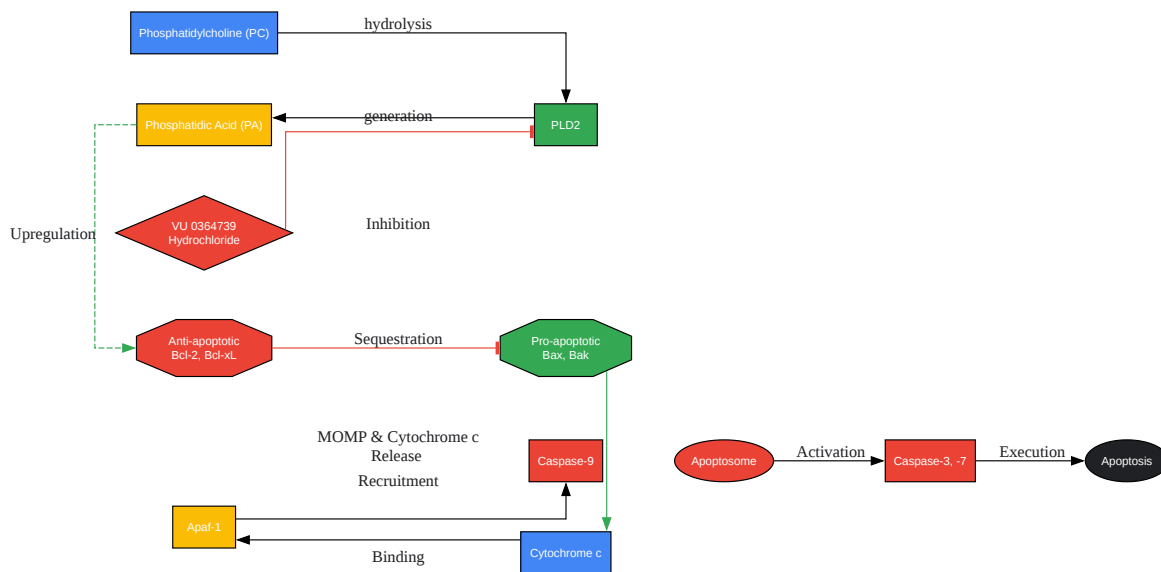
Target	IC ₅₀ (nM)	Selectivity (PLD1/PLD2)	Reference
PLD2	20	75-fold	[1]
PLD1	1500	[1]	

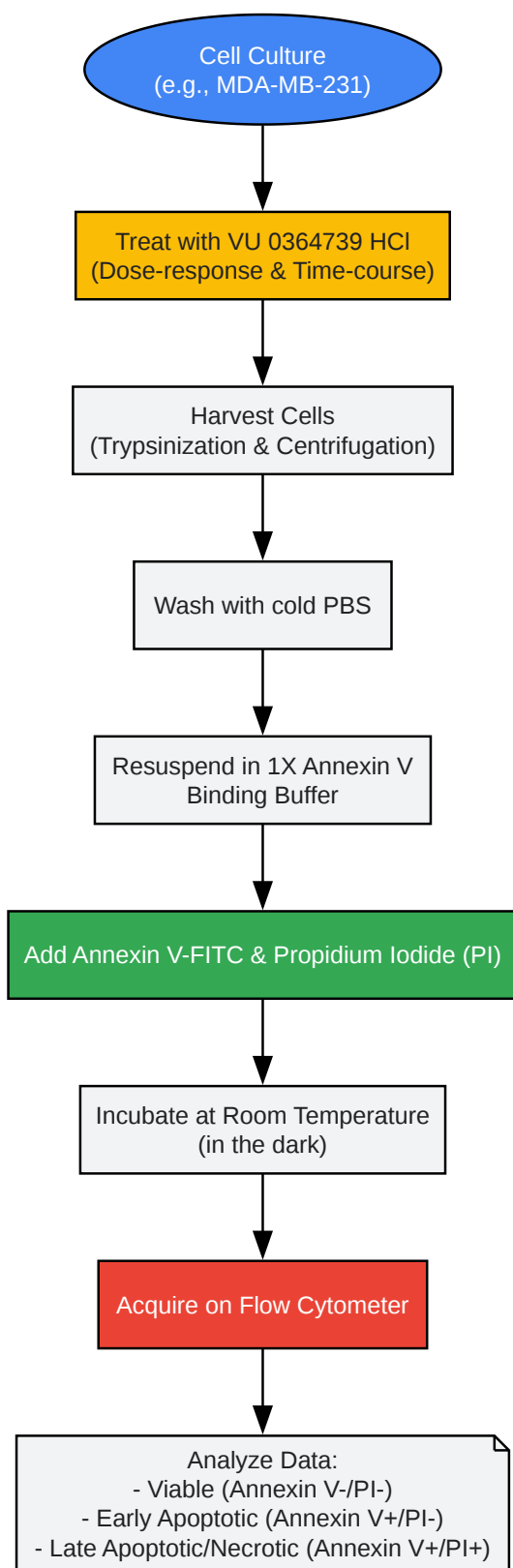
Table 2: Effects of VU 0364739 on Cell Proliferation and Apoptosis

Cell Line	Assay	Treatment Conditions	Observed Effect	Reference
MDA-MB-231	Cell Proliferation	1, 5, and 10 μ M; 24, 48, 72, and 96 hours	Time- and dose- dependent decrease in cell proliferation	[1]
MDA-MB-231	Caspase Activity	1, 10, and 100 μ M; 48 hours	Increased Caspase-3 and -7 activity at 10 μ M	[1]

Visualizing the Pathways and Workflows

Signaling Pathway of VU 0364739 Hydrochloride-Induced Apoptosis





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References

- 1. medchemexpress.com [medchemexpress.com]
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